2,2-Dimethylpentan-1-ol is a sterically hindered neo-alcohol for synthesizing neopolyol esters with exceptional thermal and oxidative stability. - The gem-dimethyl group eliminates β-hydrogens, preventing ester degradation pathways-essential for high-temp lubricants. - Significantly different boiling point (153°C vs 176°C for 1-heptanol) allows tailored volatility in specialty solvents. - Available from SMolecule with reliable supply chain and rigorous quality control.
2,2-Dimethylpentan-1-ol is a branched primary alcohol, specifically a neo-alcohol, characterized by a gem-dimethyl substitution at the C2 position.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVm7xsr1Dw7C_0nLVYdAmxaqbH7HV2v0lhqBhLwdMEXjQ0B7ZLLhFJQsp7J8a9rfii_25tqavMQxkYUOiPjBLqqXJ0JAitKWw_lmZCBqPSKNh9Za5-M8NcDDLoHjTU3FShF0bm)] This structure imparts significant steric hindrance around the hydroxyl group, which fundamentally differentiates its physical and chemical properties from linear or less-branched C7 alcohol isomers.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEl3HkZFq4xOi23YNQKuzsAG_QBrcgH8niA6p5hNqoWr7pJ0gJ1BUr2XzgLAUAdT1wJFRNKj_eBwWATubx1o3uDY5mis7UFuIx5zD99dmTG3qH1vGbPvADXdz9xb6VnpIXwS87mgY3eM_jZFD-u5Z0rzEOUV6fVt7PYeSzX-0Msqp-tk0QMAKuEmHkJDojfK4x90BHJBHBBtlkU0AXczliCUtSbIApsh9bZmf3nTIyDjjlnGqGJyGUwzHtdqqshcI3Eo8oQaobD4T4poKEtxHQgK2h00s2H31gmFb-IS3srj8XQ2pzlCOJN2MhOm-RYXwr5-QQdMTdJTCnEhxytvceTk8ClR2eClRQ_oGdvRnhhlHap627QDnr802o%3D)] It is primarily utilized as a chemical intermediate and building block for the synthesis of specialty esters, such as neopolyol esters, which are valued for their thermal and oxidative stability in applications like synthetic lubricants and plasticizers.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIKS88amVPIGKztPNMgZFLKUuGVpRcKWVbMZ8GCvJdoW8dKGv_p86qblbfTrFlVm5hKgXkOpzzdmkp2Gp41mIMowIaLaK1PnZKRhV-xJOrA5obrK3dFp6GOHhbszJSA7BClrezn7PscjnrAg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGphi-X47aMU2NmVVGwugY5cxnGbKVVj7Ps0BEEA5uiq9FvimuLJGWt8DFjHlCdziC8K_ALRXhHeEwXh7pT7F5qia7puTsjfQub0qfFBm_-3-A9gyF5yqOD3uqNjjVL5FCST0pEHGCzF28WPMJhHqSgUZOKS9LtotH16XspLTqBYrWmO4OhZDyi-bjQ1HJoU0JojI9LBizIT1OqU9Ct)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHaEjzvSNkabowumWYCpZ4jDjGyGEi_4BH5BMZ8akI4nMeDZQLstjrh2b8XxbKqVjp4vi7Y77t0o7hDtuXrs-C2NW38CwFMTdEERF3aJ22oxCyuxpBpOgkEfPuBzb9qgKfe280%3D)] Its distinct boiling point and viscosity also make it a candidate for formulation of specialty solvents and coatings where controlled volatility and specific flow characteristics are required.
Substituting 2,2-Dimethylpentan-1-ol with its linear isomer, 1-heptanol, or other less-branched isomers is not viable for most applications due to profound differences in processability and reactivity. The defining feature of 2,2-dimethylpentan-1-ol is the neo-structure (gem-dimethyl group adjacent to the CH2OH), which creates significant steric hindrance. This hindrance dramatically slows esterification reaction rates, requiring different catalysts or more aggressive process conditions compared to unhindered alcohols.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGphi-X47aMU2NmVVGwugY5cxnGbKVVj7Ps0BEEA5uiq9FvimuLJGWt8DFjHlCdziC8K_ALRXhHeEwXh7pT7F5qia7puTsjfQub0qfFBm_-3-A9gyF5yqOD3uqNjjVL5FCST0pEHGCzF28WPMJhHqSgUZOKS9LtotH16XspLTqBYrWmO4OhZDyi-bjQ1HJoU0JojI9LBizIT1OqU9Ct)] Furthermore, this branching significantly alters bulk physical properties; for instance, branching typically decreases boiling points compared to linear analogs of the same carbon number, affecting volatility and distillation behavior.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEl3HkZFq4xOi23YNQKuzsAG_QBrcgH8niA6p5hNqoWr7pJ0gJ1BUr2XzgLAUAdT1wJFRNKj_eBwWATubx1o3uDY5mis7UFuIx5zD99dmTG3qH1vGbPvADXdz9xb6VnpIXwS87mgY3eM_jZFD-u5Z0rzEOUV6fVt7PYeSzX-0Msqp-tk0QMAKuEmHkJDojfK4x90BHJBHBBtlkU0AXczliCUtSbIApsh9bZmf3nTIyDjjlnGqGJyGUwzHtdqqshcI3Eo8oQaobD4T4poKEtxHQgK2h00s2H31gmFb-IS3srj8XQ2pzlCOJN2MhOm-RYXwr5-QQdMTdJTCnEhxytvceTk8ClR2eClRQ_oGdvRnhhlHap627QDnr802o%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGOYxEIe3P2_-_H1hENx65VhIQSeSuu9EawB0OQ19O0IUSsBHNZiNXwH-HNQh6AuLxmSE7IuUIF18zBguFOZdeLzCQNSU6ZK9ziEYzRUl15eVTFagukmY3uqzKIcV8vOvs-6FCAn_C61Uei2aIlVwonIpuH67qQ3z5n0bJpsVplnPJEyB92Ms2ORhVXbNXNwA%3D)] These structural differences mean that direct substitution would lead to unpredictable reaction kinetics, altered product stability, and inconsistent performance in formulations sensitive to viscosity and evaporation rates.
The gem-dimethyl branching in 2,2-dimethylpentan-1-ol significantly alters its intermolecular forces compared to its linear isomer, 1-heptanol, resulting in a markedly different boiling point critical for process design. 2,2-Dimethylpentan-1-ol has a boiling point of 153-154 °C, which is over 20 °C lower than that of linear 1-heptanol (175.8 °C).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVm7xsr1Dw7C_0nLVYdAmxaqbH7HV2v0lhqBhLwdMEXjQ0B7ZLLhFJQsp7J8a9rfii_25tqavMQxkYUOiPjBLqqXJ0JAitKWw_lmZCBqPSKNh9Za5-M8NcDDLoHjTU3FShF0bm)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFid9kL5f7iZEipoHURyxqLJ0F0N3GkqHKvegR4dR2LjXlIZG0DtvjS02mRbl3l-C5-_SHer2ZZtOySssgdtmlH0cytSIArNZO24j0LqQxs1xC3Mv45Blz2U9NOBbqW3vXAlw%3D%3D)] This lower boiling point, a consequence of reduced effective surface area from branching, is a key differentiator for applications requiring specific volatility, such as in solvent blends or during purification via distillation.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGOYxEIe3P2_-_H1hENx65VhIQSeSuu9EawB0OQ19O0IUSsBHNZiNXwH-HNQh6AuLxmSE7IuUIF18zBguFOZdeLzCQNSU6ZK9ziEYzRUl15eVTFagukmY3uqzKIcV8vOvs-6FCAn_C61Uei2aIlVwonIpuH67qQ3z5n0bJpsVplnPJEyB92Ms2ORhVXbNXNwA%3D)]
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 153-154 °C |
| Comparator Or Baseline | 1-Heptanol: 175.8 °C |
| Quantified Difference | ~22 °C Lower |
| Conditions | Atmospheric pressure |
This substantial difference in boiling point directly impacts solvent evaporation rates, distillation efficiency, and the thermal conditions required for processing, making isomer substitution impractical.
As a neo-alcohol, 2,2-dimethylpentan-1-ol lacks β-hydrogens, a key structural feature that enhances the thermal and oxidative stability of its ester derivatives.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGphi-X47aMU2NmVVGwugY5cxnGbKVVj7Ps0BEEA5uiq9FvimuLJGWt8DFjHlCdziC8K_ALRXhHeEwXh7pT7F5qia7puTsjfQub0qfFBm_-3-A9gyF5yqOD3uqNjjVL5FCST0pEHGCzF28WPMJhHqSgUZOKS9LtotH16XspLTqBYrWmO4OhZDyi-bjQ1HJoU0JojI9LBizIT1OqU9Ct)] Esters synthesized from neo-alcohols, known as neopolyol esters, are significantly more resistant to oxidation compared to esters derived from linear alcohols because the mechanism of thermal degradation involving the elimination of a β-hydrogen is blocked. This inherent stability is a primary reason for selecting this alcohol as a precursor for high-performance lubricants and polymers intended for high-temperature applications.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGphi-X47aMU2NmVVGwugY5cxnGbKVVj7Ps0BEEA5uiq9FvimuLJGWt8DFjHlCdziC8K_ALRXhHeEwXh7pT7F5qia7puTsjfQub0qfFBm_-3-A9gyF5yqOD3uqNjjVL5FCST0pEHGCzF28WPMJhHqSgUZOKS9LtotH16XspLTqBYrWmO4OhZDyi-bjQ1HJoU0JojI9LBizIT1OqU9Ct)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHaEjzvSNkabowumWYCpZ4jDjGyGEi_4BH5BMZ8akI4nMeDZQLstjrh2b8XxbKqVjp4vi7Y77t0o7hDtuXrs-C2NW38CwFMTdEERF3aJ22oxCyuxpBpOgkEfPuBzb9qgKfe280%3D)]
| Evidence Dimension | Structural Stability Feature |
| Target Compound Data | Contains no β-hydrogens on the alcohol backbone |
| Comparator Or Baseline | Linear alcohols (e.g., 1-Heptanol): Contain reactive β-hydrogens |
| Quantified Difference | Qualitatively higher thermal/oxidative stability in derived esters |
| Conditions | High-temperature and/or oxidative environments |
For creating lubricants or polymers that must resist degradation under thermal stress, the absence of β-hydrogens makes this compound a superior precursor to its linear or less-branched isomers.
The molecular structure of alcohol isomers directly impacts their behavior at interfaces, such as the liquid-vapor surface. Studies on C4-C6 alcohols show that branched isomers are less surface-active and exhibit lower surface concentrations than their linear counterparts.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwOytY_LEIckl1EGNfbFnl0ZZ_t-HPXC8XmIkg7I1DQJXfQ82vyz-ZI5ZIMmCcUjORdgBdqgZocVqS0dDqDou3bmGXUlcj4uMgUUud67_zUsO_3evx_2MiBX9E_-lj9Vo8WCuaz9J2lFfKkGHJjzfLLHjpz_7nvDhbhBE%3D)] Linear alcohols can pack more efficiently at the surface due to stronger van der Waals interactions between their alkyl chains, leading to a greater reduction in surface tension.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwOytY_LEIckl1EGNfbFnl0ZZ_t-HPXC8XmIkg7I1DQJXfQ82vyz-ZI5ZIMmCcUjORdgBdqgZocVqS0dDqDou3bmGXUlcj4uMgUUud67_zUsO_3evx_2MiBX9E_-lj9Vo8WCuaz9J2lFfKkGHJjzfLLHjpz_7nvDhbhBE%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHe7ZakL_bsIG9OBTL-97wY0usm1expkvBB5sbZrpKA14TpwPzACKQPqb0bQSZy8IXE36QQ46qnzTn0Wxx9HaecttmUDQlkQcBdQiK3B_2xuLHsPwBxm2GTE-MgmQVPs0r4DeCAT4dbhcCn1AgQ5-MOcEOehBY%3D)] For example, at monolayer formation, linear alcohols achieve surface concentrations around 2.4 x 10¹⁴ molecules/cm², whereas branched alcohols show lower concentrations of around 1.6 x 10¹⁴ molecules/cm².[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwOytY_LEIckl1EGNfbFnl0ZZ_t-HPXC8XmIkg7I1DQJXfQ82vyz-ZI5ZIMmCcUjORdgBdqgZocVqS0dDqDou3bmGXUlcj4uMgUUud67_zUsO_3evx_2MiBX9E_-lj9Vo8WCuaz9J2lFfKkGHJjzfLLHjpz_7nvDhbhBE%3D)] This implies that 2,2-dimethylpentan-1-ol will be less effective at lowering surface tension compared to 1-heptanol, a critical factor in formulations where specific interfacial properties are required.
| Evidence Dimension | Maximum Surface Concentration |
| Target Compound Data | Estimated at ~1.6 x 10¹⁴ molecules/cm² (as a branched alcohol) |
| Comparator Or Baseline | Linear Alcohols: ~2.4 x 10¹⁴ molecules/cm² |
| Quantified Difference | ~33% Lower Surface Packing Efficiency |
| Conditions | Aqueous solution, at bulk concentrations sufficient for monolayer formation |
This dictates the compound's suitability as a surfactant or wetting agent; it is a less effective choice than linear isomers for applications requiring maximum surface tension reduction.
The primary application is in the synthesis of neopolyol esters for high-performance lubricants. The lack of β-hydrogens in the 2,2-dimethylpentan-1-ol structure provides superior thermal and oxidative stability to the final ester product, making it essential for aviation turbine oils, refrigeration lubricants, and high-temperature industrial oils where resistance to degradation is critical.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGphi-X47aMU2NmVVGwugY5cxnGbKVVj7Ps0BEEA5uiq9FvimuLJGWt8DFjHlCdziC8K_ALRXhHeEwXh7pT7F5qia7puTsjfQub0qfFBm_-3-A9gyF5yqOD3uqNjjVL5FCST0pEHGCzF28WPMJhHqSgUZOKS9LtotH16XspLTqBYrWmO4OhZDyi-bjQ1HJoU0JojI9LBizIT1OqU9Ct)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHaEjzvSNkabowumWYCpZ4jDjGyGEi_4BH5BMZ8akI4nMeDZQLstjrh2b8XxbKqVjp4vi7Y77t0o7hDtuXrs-C2NW38CwFMTdEERF3aJ22oxCyuxpBpOgkEfPuBzb9qgKfe280%3D)]
Used as a chemical intermediate to introduce a sterically bulky neoheptyl group. This is valuable in synthesizing specialty plasticizers, polymer additives, and other organic molecules where the steric hindrance can control reactivity, improve stability, or modify the physical properties of the final product.
The well-defined and lower boiling point compared to its linear C7 isomer (153 °C vs. 176 °C) allows its use as a component to fine-tune the volatility and drying characteristics of specialty solvent formulations for coatings, inks, and cleaners.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHVm7xsr1Dw7C_0nLVYdAmxaqbH7HV2v0lhqBhLwdMEXjQ0B7ZLLhFJQsp7J8a9rfii_25tqavMQxkYUOiPjBLqqXJ0JAitKWw_lmZCBqPSKNh9Za5-M8NcDDLoHjTU3FShF0bm)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFid9kL5f7iZEipoHURyxqLJ0F0N3GkqHKvegR4dR2LjXlIZG0DtvjS02mRbl3l-C5-_SHer2ZZtOySssgdtmlH0cytSIArNZO24j0LqQxs1xC3Mv45Blz2U9NOBbqW3vXAlw%3D%3D)]